molecular formula C10H10BrNO2 B13119110 3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B13119110
M. Wt: 256.10 g/mol
InChI Key: RWGLCDNFAYQJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of tetrahydroquinoline derivatives followed by carboxylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h4-6H,1-3H2,(H,13,14)

InChI Key

RWGLCDNFAYQJQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.